N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide
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Overview
Description
N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and an acetamide group
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-angiogenic properties and dna cleavage abilities . These compounds may interact with DNA and inhibit the formation of blood vessels, particularly in the context of tumor angiogenesis .
Mode of Action
It’s suggested that similar compounds may exert their effects by binding with dna, thereby altering dna replication and inhibiting the growth of tumor cells . They may also block the formation of blood vessels in vivo, which could be particularly relevant in the context of tumor angiogenesis .
Biochemical Pathways
Based on the reported anti-angiogenic and dna cleavage activities of similar compounds, it can be inferred that this compound may influence pathways related to angiogenesis and dna replication .
Result of Action
Similar compounds have been reported to show significant anti-angiogenic and dna cleavage activities . These compounds efficiently blocked the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate starting materials under controlled conditions.
Introduction of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Coupling of the pyrimidine and piperidine rings: This step involves the formation of a carbonyl linkage between the two rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound shares structural similarities and is studied for its anti-angiogenic properties.
2-amino-4-(1-piperidine) pyridine derivatives: These compounds are known for their inhibitory effects on specific kinases.
Uniqueness
N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13(23)21-15-7-5-14(6-8-15)17(24)22-11-2-4-16(12-22)25-18-19-9-3-10-20-18/h3,5-10,16H,2,4,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJZFERCALOMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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